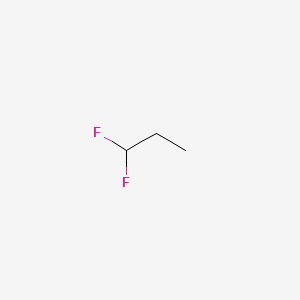

1,1-Difluoropropane

Vue d'ensemble

Description

1,1-Difluoropropane is an organofluorine compound with the molecular formula C₃H₆F₂. It is a colorless gas that is used in various industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable substance in both research and industrial settings .

Applications De Recherche Scientifique

1,1-Difluoropropane has several applications in scientific research:

Safety and Hazards

1,1-Difluoropropane is classified as a simple asphyxiant and a flammable gas. It may displace oxygen and cause rapid suffocation. It contains gas under pressure and may explode if heated. It can cause skin irritation, serious eye irritation, drowsiness, and respiratory irritation . Precautions include avoiding breathing fumes, gas, mist, spray, vapors, and contact with skin and eyes. It should be used only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

1,1-Difluoropropane is a derivative of cyclopropane . The primary targets of this compound are organic molecules that it can functionalize due to its fluorine substituents . These targets play a crucial role in various fields such as medicine, agriculture, and materials sciences .

Mode of Action

The mode of action of this compound involves the interaction of its fluorine substituents with its targets. The fluorine substituents play a significant role in both ring-forming and ring-opening reactions . The carbon atom 1 of the 1,1-difluorocyclopropane system, being attached directly to the fluorine atoms, has a significant partial positive charge and can be a site for nucleophilic attack .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis and transformations of cyclopropane derivatives . These pathways are significant because cyclopropane and cyclopropene fragments are present in the structures of many biologically active substances, such as antibiotics, anticancer, and antimycotic preparations, controllers of plant growth and fruit ripening, and insecticides .

Pharmacokinetics

The physicochemical properties of the parent molecules can be profoundly modified by the fluorine substituents, which can affect the charge distribution, electrostatic surface, and solubility of chemical entities . This could potentially influence the ADME properties and bioavailability of this compound.

Result of Action

The result of this compound’s action is the formation of biologically active substances and functional materials . It also serves as a precursor to other fluorine-containing compounds . The incorporation of a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1-Difluoropropane can be synthesized through the fluorination of propane derivatives. One common method involves the reaction of 1,1,1,3-tetrachloropropane with antimony trifluoride in the presence of a Lewis acid catalyst such as niobium pentachloride, tantalum pentachloride, or antimony pentachloride . This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized equipment to handle the reactive fluorine gas and ensure the safety of the operation. The industrial production methods are designed to maximize efficiency and minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 1,1-Difluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as 1,1-Difluoropropene.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents like chlorine or bromine, often in the presence of a catalyst.

Elimination Reactions: These reactions typically require a base, such as potassium hydroxide, and elevated temperatures.

Major Products:

Substitution Reactions: Products include various halogenated propanes.

Elimination Reactions: Major products include 1,1-Difluoropropene.

Comparaison Avec Des Composés Similaires

1,1-Difluoroethane: Another organofluorine compound with similar properties but a different molecular structure.

1,1-Difluoropropene: A related compound that differs by having a double bond between carbon atoms.

1,1-Difluorocyclopropane: A cyclic compound with similar fluorine substitution.

Uniqueness: 1,1-Difluoropropane is unique due to its linear structure and specific reactivity patterns. Unlike its cyclic or unsaturated counterparts, it offers distinct advantages in certain chemical reactions and industrial applications .

Propriétés

IUPAC Name |

1,1-difluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2/c1-2-3(4)5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJAKAQLCQKBTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962844 | |

| Record name | 1,1-Difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-61-5 | |

| Record name | 1,1-Difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and key spectroscopic data for 1,1-difluoropropane?

A1: this compound (C3H6F2) has a molecular weight of 78.08 g/mol [, , ]. Spectroscopic studies, including infrared and Raman spectroscopy, have been conducted to analyze its conformational stability and barriers to internal rotation []. Additionally, its microwave spectrum has been studied to determine its r0 structure and further investigate internal rotation barriers [].

Q2: How does the chemical activation of this compound influence its decomposition?

A2: Research shows that chemically activated this compound primarily decomposes through the elimination of hydrogen fluoride [, ]. The rate of this elimination is influenced by both temperature and pressure, with higher temperatures favoring decomposition. The activation energy for this hydrogen fluoride elimination reaction is estimated to be between 48 and 49 kcal/mol [].

Q3: Are there any known azeotropic mixtures involving this compound? What is their significance?

A3: Yes, this compound forms azeotropic or near-azeotropic mixtures with hydrogen fluoride []. These mixtures are particularly important in the production of other fluorinated hydrocarbons, specifically HFC-245fa (1,1,1,3,3-pentafluoropropane) and HCFO-1233zd (trans-1-chloro-3,3,3-trifluoropropene) [].

Q4: Have there been any computational studies on this compound and what insights have they provided?

A4: Ab initio calculations have been employed to determine various thermodynamic properties of this compound, including its enthalpy of formation (ΔHf°298), entropy (S°298), and heat capacity (Cp(T)) []. These calculations provide valuable insights into the molecule's stability and behavior under different conditions.

Q5: How does this compound compare to other fluorinated propanes in terms of thermodynamic properties?

A5: Computational studies have enabled the comparison of this compound's thermodynamic properties with other fluorinated propanes. For example, the calculated enthalpy of formation (ΔHf°298) for this compound is -123.66 kcal/mol, which can be compared to other isomers like 1,2-difluoropropane (-109.75 kcal/mol) and progressively fluorinated propanes to understand the impact of fluorine substitution on molecular stability [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3041865.png)

![Bis[3,5-bis(trifluoromethyl)phenyl]acetylene](/img/structure/B3041870.png)

![4-[(4,6-Dimethoxypyrimidin-2-yl)methylthio]benzamine](/img/structure/B3041871.png)

![Ethyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3041872.png)

![4-[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)methylthio]aniline](/img/structure/B3041875.png)

![Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B3041877.png)

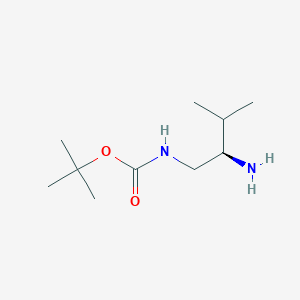

![Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B3041879.png)

![N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine](/img/structure/B3041880.png)

![Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3041881.png)

![2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B3041885.png)